Cas no 106296-62-2 (Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-)

2-[[(Trimethylsilyl)methyl]thio]benzothiazole is a sulfur-containing heterocyclic compound featuring a benzothiazole core functionalized with a (trimethylsilyl)methylthio group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for thiol-based ligands. The trimethylsilyl group enhances stability while allowing for selective desilylation under mild conditions. Its applications extend to materials science, where it serves as an intermediate in the preparation of functionalized polymers and coordination complexes. The compound’s well-defined reactivity profile and compatibility with various reaction conditions make it a versatile reagent in synthetic chemistry. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- structure
106296-62-2 structure
Product Name:Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
CAS No:106296-62-2
MF:C11H15NS2Si
MW:253.459000825882
CID:1174123
PubChem ID:3750696
Update Time:2025-10-28

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
    • (benzothiazol-2-ylthio)(trimethylsilyl)methane
    • 1,3-benzothiazol-2-ylsulfanylmethyl(trimethyl)silane
    • 2-{[(trimethylsilyl)methyl]sulfanyl}-1,3-benzothiazole
    • 106296-62-2
    • DTXSID70395915
    • InChI=1/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H
    • Inchi: 1S/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3
    • InChI Key: XKWMBONTLWEIEW-UHFFFAOYSA-N
    • SMILES: S(C1=NC2C=CC=CC=2S1)C[Si](C)(C)C

Computed Properties

  • Exact Mass: 253.04165
  • Monoisotopic Mass: 253.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • PSA: 12.89
  • LogP: 4.68410

Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01G1X3-100mg
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
106296-62-2 98%
100mg
$278.00 2023-12-26
1PlusChem
1P01G1X3-1g
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
106296-62-2 98%
1g
$2412.00 2023-12-26

Additional information on Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-

Recent Advances in the Study of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- (CAS: 106296-62-2)

The compound Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- (CAS: 106296-62-2) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery and development.

Recent studies have demonstrated that Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and antimicrobial activities. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound showed potent inhibitory effects against several pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. The unique presence of the trimethylsilyl group in its structure appears to enhance both its lipophilicity and membrane permeability, contributing to its improved bioavailability compared to conventional benzothiazole derivatives.

In terms of synthetic approaches, recent advancements have focused on developing more efficient and environmentally friendly methods for producing Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-. A 2024 publication in Organic Chemistry Frontiers described a novel one-pot synthesis strategy using microwave-assisted reactions, which reduced the reaction time from 12 hours to just 30 minutes while maintaining a high yield of 85%. This methodological improvement has significant implications for scaling up production while minimizing environmental impact.

The mechanism of action of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- has been the subject of several recent investigations. Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2023) suggest that the compound interacts with multiple biological targets, including bacterial DNA gyrase and human cyclooxygenase-2 (COX-2). Molecular docking simulations indicate that the trimethylsilyl group plays a crucial role in forming hydrophobic interactions with these target proteins, explaining its dual anti-inflammatory and antimicrobial properties.

Current research directions are exploring the potential of Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- in combination therapies and drug delivery systems. Preliminary results from a 2024 study in the European Journal of Pharmaceutics and Biopharmaceutics demonstrate that the compound can be effectively encapsulated in polymeric nanoparticles, significantly improving its stability and targeted delivery to infection sites. These findings open new possibilities for developing more effective treatments for resistant infections and inflammatory conditions.

In conclusion, Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- (CAS: 106296-62-2) represents a promising scaffold in medicinal chemistry with multiple therapeutic applications. Ongoing research continues to uncover its full potential, with particular focus on optimizing its pharmacological properties and developing efficient synthetic routes. The compound's unique structural features and demonstrated biological activities make it a valuable candidate for future drug development efforts in both antimicrobial and anti-inflammatory therapies.

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